molecular formula C8H8N2O2 B11916487 (E)-3-(4-aminopyridin-3-yl)acrylic acid

(E)-3-(4-aminopyridin-3-yl)acrylic acid

Cat. No.: B11916487
M. Wt: 164.16 g/mol
InChI Key: DVXPOYXSNKWPOE-UHFFFAOYSA-N
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Description

(E)-3-(4-aminopyridin-3-yl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety conjugated to a 4-aminopyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid typically involves the reaction of 4-aminopyridine with acrylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-aminopyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce aminopyridine derivatives .

Scientific Research Applications

(E)-3-(4-aminopyridin-3-yl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(4-aminopyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its conjugated structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(4-aminopyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H8N2O2/c9-7-3-4-10-5-6(7)1-2-8(11)12/h1-5H,(H2,9,10)(H,11,12)

InChI Key

DVXPOYXSNKWPOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)C=CC(=O)O

Origin of Product

United States

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